molecular formula C11H6ClN3S B11807584 7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine

7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine

Cat. No.: B11807584
M. Wt: 247.70 g/mol
InChI Key: DODFZBFQALTZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by a fused ring system containing both thiazole and pyrimidine rings, with a chlorine atom at the 7th position and a phenyl group at the 2nd position. Thiazolopyrimidines are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde to form an intermediate, which is then cyclized with a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of 7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-phenylthiazolo[5,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C11H6ClN3S

Molecular Weight

247.70 g/mol

IUPAC Name

7-chloro-2-phenyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C11H6ClN3S/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H

InChI Key

DODFZBFQALTZBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)N=CN=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.